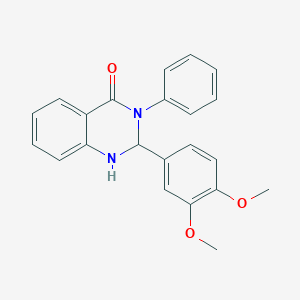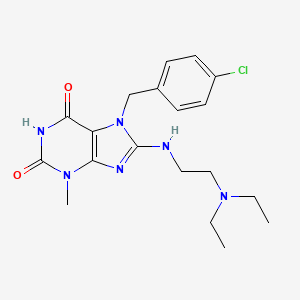
2-(3,4-dimethoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-ジメトキシフェニル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンは、キナゾリンオン類に属する複雑な有機化合物です。キナゾリンオン類は、その多様な生物活性で知られており、その潜在的な治療用途について広く研究されています。
準備方法
合成経路と反応条件
2-(3,4-ジメトキシフェニル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンの合成は、通常、3,4-ジメトキシベンズアルデヒドとアニリンを縮合させた後、環化を行うことで行われます。反応条件には、キナゾリンオン環の形成を促進するために、酸性または塩基性の触媒を使用することがよくあります。
工業生産方法
この化合物の工業生産方法では、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フロー反応器と最適化された反応条件を使用することで、最終生成物の収率と純度を向上させることができます。
化学反応解析
反応の種類
2-(3,4-ジメトキシフェニル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されてキナゾリンオン誘導体を生成することができます。
還元: 還元反応は、ジヒドロキナゾリンオン誘導体の生成につながる可能性があります。
置換: この化合物中の芳香環は、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: 求電子置換反応には、臭素や硝酸などの試薬が関与する場合があります。
主な生成物
これらの反応から生成される主な生成物には、さまざまなキナゾリンオンおよびジヒドロキナゾリンオン誘導体が含まれ、これらは異なる生物活性と特性を持つ可能性があります。
科学研究への応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性と生物学的巨大分子との相互作用について調査されています。
医学: この化合物は、特に抗炎症作用と抗がん作用を持つ新しい治療薬の開発に有望です。
産業: 医薬品やその他のファインケミカルの生産に使用することができます。
化学反応の分析
Types of Reactions
2-(3,4-dimethoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can have different biological activities and properties.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
作用機序
2-(3,4-ジメトキシフェニル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンの作用機序は、特定の分子標的と経路との相互作用に関係しています。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果を引き起こす可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似化合物との比較
類似化合物
3,4-ジメトキシフェニルエチルアミン: 3位と4位にメトキシ置換基を持つ芳香族エーテルです。
2-(3,4-ジメトキシフェニル)-5-{2-(3,4-ジメトキシフェニル)エチルアミノ}-2-(プロパン-2-イル)ペンタノンニトリル: 類似の構造的特徴を持つ第三級アミノ化合物です。
独自性
2-(3,4-ジメトキシフェニル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンは、その独自のキナゾリンオン構造により、独特の生物活性と化学的特性を備えている点でユニークです。さまざまな化学反応を起こす能力と、潜在的な治療用途は、科学研究や産業用途にとって貴重な化合物です。
特性
分子式 |
C22H20N2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H20N2O3/c1-26-19-13-12-15(14-20(19)27-2)21-23-18-11-7-6-10-17(18)22(25)24(21)16-8-4-3-5-9-16/h3-14,21,23H,1-2H3 |
InChIキー |
VEEAWDUIBPYJSV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-(5-bromo-2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11615244.png)
![Ethyl 6-bromo-2-methyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11615245.png)
![2-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11615247.png)
![3-[1-(4-Butylphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B11615253.png)
![3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11615259.png)

![9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11615272.png)
![methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate](/img/structure/B11615280.png)
![6-imino-N-(3-methoxypropyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615289.png)
![3-Ethyl 6-methyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11615305.png)
![2-[(4E)-2,5-dioxo-4-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11615306.png)
![1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11615314.png)

![[2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl](piperidin-1-yl)methanone](/img/structure/B11615328.png)
